Cas no 103983-07-9 (6-(Phenylsulfanyl)-3-pyridinamine)
6-(Phenylsulfanyl)-3-pyridinamine Chemical and Physical Properties
Names and Identifiers
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- 6-(Phenylsulfanyl)-3-pyridinamine
- 6-(phenylsulfanyl)pyridin-3-amine
- 6-(phenylthio)pyridin-3-amine
- 6-Phenylmercapto-[3]pyridylamin
- 6-phenylsulfanyl-[3]pyridylamine
- Maybridge3_005047
- phenylsulfanylpyridinamine
- SureCN8866408
- MFCD03230019
- CHEMBL1874934
- J-518091
- HMS2802F14
- HMS1445F09
- AC-907/34108048
- 103983-07-9
- A1-02580
- DTXSID50351413
- BE-0762
- MLS001143859
- AKOS000215477
- SMR000473298
- STK060236
- 6-(phenylsulfanyl)-3-pyridinylamine
- SCHEMBL8866408
- CS-0318878
- CCG-247125
- IDI1_016434
- 6-phenylsulfanylpyridin-3-amine
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- MDL: MFCD03230019
- Inchi: 1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2
- InChI Key: UDPFENQZHIOLIT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CN=1)N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 202.05646950g/mol
- Monoisotopic Mass: 202.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 425.2±30.0 °C at 760 mmHg
- Flash Point: 210.9±24.6 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-(Phenylsulfanyl)-3-pyridinamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Phenylsulfanyl)-3-pyridinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 054826-500mg |
6-(Phenylsulfanyl)-3-pyridinamine, >95% |
103983-07-9 | >95% | 500mg |
$362.00 | 2021-06-27 | |
| Matrix Scientific | 054826-1g |
6-(Phenylsulfanyl)-3-pyridinamine, >95% |
103983-07-9 | >95% | 1g |
$454.00 | 2021-06-27 | |
| Apollo Scientific | OR303738-500mg |
6-(Phenylsulfanyl)-3-pyridinamine |
103983-07-9 | 500mg |
£231.00 | 2025-02-19 | ||
| Apollo Scientific | OR303738-1g |
6-(Phenylsulfanyl)-3-pyridinamine |
103983-07-9 | 1g |
£250.00 | 2023-09-01 | ||
| abcr | AB269329-500 mg |
6-(Phenylsulfanyl)-3-pyridinamine, 95%; . |
103983-07-9 | 95% | 500mg |
€315.00 | 2023-04-26 | |
| abcr | AB269329-1 g |
6-(Phenylsulfanyl)-3-pyridinamine; 95% |
103983-07-9 | 1g |
€455.60 | 2023-01-25 | ||
| abcr | AB269329-500mg |
6-(Phenylsulfanyl)-3-pyridinamine, 95%; . |
103983-07-9 | 95% | 500mg |
€315.00 | 2025-04-22 | |
| Ambeed | A593864-1g |
6-(Phenylthio)pyridin-3-amine |
103983-07-9 | 97% | 1g |
$295.0 | 2024-08-02 | |
| A2B Chem LLC | AI06225-1mg |
6-(Phenylsulfanyl)-3-pyridinamine |
103983-07-9 | >95% | 1mg |
$202.00 | 2024-01-05 | |
| A2B Chem LLC | AI06225-5mg |
6-(Phenylsulfanyl)-3-pyridinamine |
103983-07-9 | >95% | 5mg |
$215.00 | 2024-01-05 |
6-(Phenylsulfanyl)-3-pyridinamine Suppliers
6-(Phenylsulfanyl)-3-pyridinamine Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-(Phenylsulfanyl)-3-pyridinamine
Professional Introduction to Compound with CAS No. 103983-07-9 and Product Name: 6-(Phenylsulfanyl)-3-pyridinamine
The compound with the CAS number 103983-07-9 and the product name 6-(Phenylsulfanyl)-3-pyridinamine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of 6-(Phenylsulfanyl)-3-pyridinamine consists of a pyridine ring substituted with a phenylsulfanyl group at the 6-position and an amine group at the 3-position, which contributes to its distinct reactivity and biological activity.
In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds for their pharmacological significance. The pyridine scaffold is particularly noteworthy in medicinal chemistry due to its prevalence in biologically active molecules. The presence of the phenylsulfanyl moiety in 6-(Phenylsulfanyl)-3-pyridinamine enhances its potential as a pharmacophore, enabling interactions with various biological targets. This compound has been studied for its potential role in modulating enzyme activities and receptor binding, which are critical for therapeutic effects.
One of the most compelling aspects of 6-(Phenylsulfanyl)-3-pyridinamine is its versatility in chemical synthesis. The compound can be modified further to create derivatives with enhanced or tailored biological properties. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for pharmaceutical applications. The synthesis involves multi-step reactions, including sulfuration and amination processes, which are carefully controlled to achieve the desired molecular structure.
The biological activity of 6-(Phenylsulfanyl)-3-pyridinamine has been investigated in several preclinical studies. These studies have highlighted its potential as an intermediate in the development of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The compound's ability to interact with specific enzymes and receptors suggests that it could be used to develop treatments that address unmet medical needs. For instance, its interaction with monoamine oxidase (MAO) inhibitors has been explored as a potential therapeutic strategy for depression and neurodegenerative diseases.
Recent advancements in computational chemistry have further enhanced the understanding of 6-(Phenylsulfanyl)-3-pyridinamine's behavior. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental approaches, allowing researchers to design more effective derivatives with improved pharmacokinetic properties. The integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The pharmaceutical industry has shown particular interest in 6-(Phenylsulfanyl)-3-pyridinamine due to its potential as a lead compound for new therapies. Companies are investing in research to explore its applications in treating a wide range of conditions. The compound's unique structural features make it a valuable candidate for further development, as modifications can be made to enhance its efficacy and reduce side effects. This has led to collaborations between academic institutions and pharmaceutical companies, aiming to bring novel drugs based on this scaffold to market.
From a regulatory perspective, ensuring the safety and efficacy of compounds like 6-(Phenylsulfanyl)-3-pyridinamine is paramount. Regulatory agencies require comprehensive data on their chemical composition, stability, and biological activity before they can be approved for clinical use. Researchers must adhere to strict guidelines during both preclinical and clinical trials to ensure that these compounds are safe for human consumption. The rigorous testing process underscores the importance of compounds like this one in advancing medical treatments.
The environmental impact of synthesizing and using 6-(Phenylsulfanyl)-3-pyridinamine is also a consideration in modern drug development. Efforts are being made to optimize synthetic routes to minimize waste and reduce energy consumption. Green chemistry principles are being applied to develop more sustainable methods for producing this compound, ensuring that its environmental footprint is as small as possible while maintaining high standards of quality.
In conclusion, 6-(Phenylsulfanyl)-3-pyridinamine (CAS No. 103983-07-9) represents a promising area of research in pharmaceutical chemistry. Its unique structure and biological activity make it a valuable candidate for developing new therapies targeting various diseases. With ongoing advancements in synthetic methods, computational modeling, and regulatory processes, this compound is poised to play a significant role in future medical treatments.
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